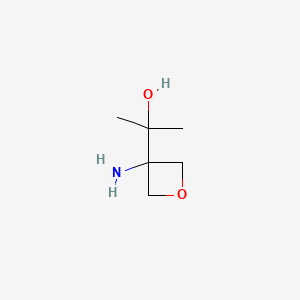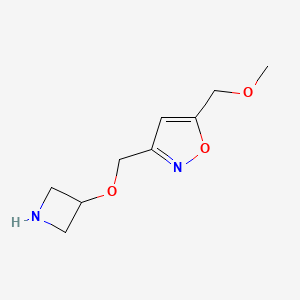
3-((Azetidin-3-yloxy)methyl)-5-(methoxymethyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Azetidin-3-yloxy)methyl)-5-(methoxymethyl)isoxazole is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Azetidin-3-yloxy)methyl)-5-(methoxymethyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and alkynes.
Introduction of the Azetidin-3-yloxy Group: This step involves the reaction of the isoxazole intermediate with azetidine derivatives under suitable conditions, often using a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Azetidin-3-yloxy)methyl)-5-(methoxymethyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidin-3-yloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the azetidin-3-yloxy group.
Applications De Recherche Scientifique
3-((Azetidin-3-yloxy)methyl)-5-(methoxymethyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-((Azetidin-3-yloxy)methyl)-5-(methoxymethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Azetidin-3-yloxy)methyl]pyridine
- 3-((Azetidin-3-yloxy)methyl)-1-isopropyl-1H-pyrazole
- 3-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole
Uniqueness
3-((Azetidin-3-yloxy)methyl)-5-(methoxymethyl)isoxazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3-(azetidin-3-yloxymethyl)-5-(methoxymethyl)-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O3/c1-12-6-8-2-7(11-14-8)5-13-9-3-10-4-9/h2,9-10H,3-6H2,1H3 |
Clé InChI |
DHYQDSMRHUWYDM-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=NO1)COC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


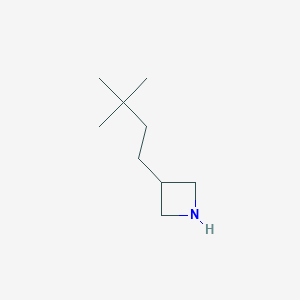
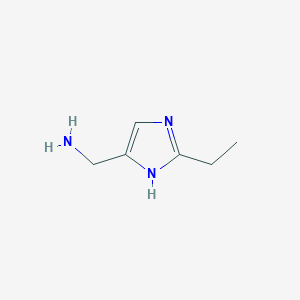

![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
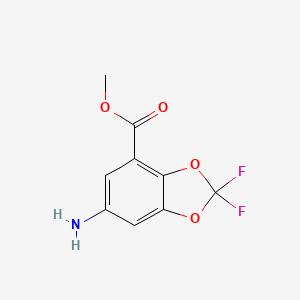
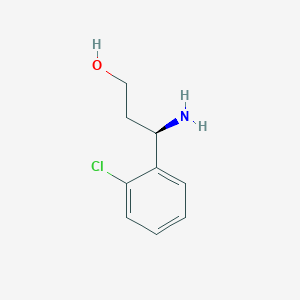
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)

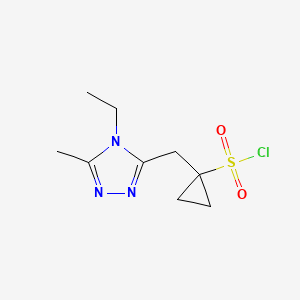

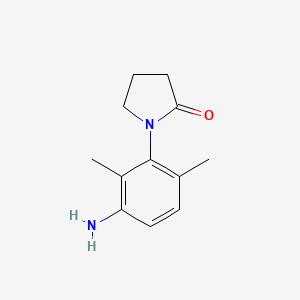
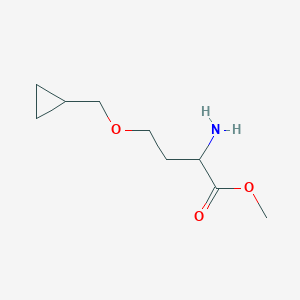
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
